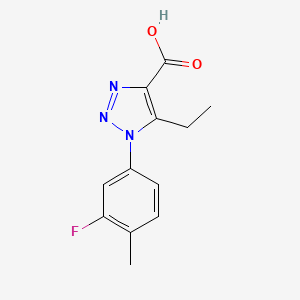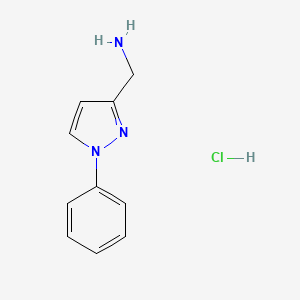![molecular formula C13H15N3O3 B1417292 5-甲基-1-[4-(异丙氧基)苯基]-1H-1,2,3-三唑-4-羧酸 CAS No. 1094373-33-7](/img/structure/B1417292.png)
5-甲基-1-[4-(异丙氧基)苯基]-1H-1,2,3-三唑-4-羧酸
描述
The compound “5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
科学研究应用
合成和表征
合成方法: 5-甲基-1-[4-(异丙氧基)苯基]-1H-1,2,3-三唑-4-羧酸已通过各种方法合成。Liu等人(2015年)概述了一种合成三唑衍生物的新方法,强调了起始材料的易得性和总产率良好。这种方法有助于高效生产这类三唑化合物(Da’an Liu et al., 2015)。
结构分析: 使用X射线衍射和量子化学计算等技术分析了类似三唑化合物的结构。例如,Shtabova等人(2005年)确定了3-氧基-5-苯基-1H-1,2,3-三唑-4-羧酸的结构,为相关三唑衍生物的结构特性提供了见解(O. V. Shtabova et al., 2005)。
生物和化学性质
抗菌活性: 一些三唑衍生物表现出抗菌性能。例如,Iradyan等人(2014年)报道了5-硫甲基呋喃-2-羧酸衍生物的合成和抗菌活性,表明类似三唑化合物在抗菌应用中的潜在用途(M. Iradyan et al., 2014)。
化学转化: 三唑化合物已参与各种化学转化。Albert和Taguchi(1973年)探索了从三唑羧酸合成4-氨基三唑-5-羰基的方法,突显了这些化合物在化学反应中的多功能性(A. Albert & H. Taguchi, 1973)。
发光和配位化学: Zhao等人(2014年)研究了与三唑衍生物形成金属配合物的合成、表征和发光。这项研究显示了这些化合物在配位化学和材料科学中的潜在用途(Hong Zhao et al., 2014)。
药物应用
药物合成: 三唑衍生物已用于合成各种药物。Nagaraj等人(2018年)从三唑羧酸合成了新化合物,表明其在药物开发中的实用性(A. Nagaraj et al., 2018)。
抗微生物活性: Holla等人(2005年)报道了取代1,2,3-三唑的合成和抗微生物活性,突显了三唑衍生物在开发抗微生物剂中的潜力(Bantwal Shivarama Holla et al., 2005)。
作用机制
Target of Action
It is known that similar compounds, such as imidazole derivatives, have a broad range of biological properties and can interact with various targets .
Mode of Action
It is known that compounds with similar structures, such as imidazole derivatives, can interact with their targets in various ways, leading to different biological activities .
Biochemical Pathways
Similar compounds, such as imidazole derivatives, are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
It is known that similar compounds, such as imidazole derivatives, are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
It is known that similar compounds, such as imidazole derivatives, can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that similar compounds, such as imidazole derivatives, can exhibit different biological activities under different conditions .
生化分析
Biochemical Properties
5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This interaction can lead to altered metabolic pathways and affect the pharmacokinetics of other compounds. Additionally, the compound may bind to specific receptors, modulating their activity and leading to various physiological effects.
Cellular Effects
The effects of 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways . This compound may also affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation.
Molecular Mechanism
At the molecular level, 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For instance, the compound may inhibit the activity of enzymes involved in DNA synthesis, thereby preventing cell proliferation . Additionally, it can modulate the activity of transcription factors, leading to altered gene expression and subsequent physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that triazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to the compound may lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to altered metabolic flux and changes in metabolite levels . The compound may also affect the synthesis and degradation of other biomolecules, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy.
属性
IUPAC Name |
5-methyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)19-11-6-4-10(5-7-11)16-9(3)12(13(17)18)14-15-16/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFDGKKMZQMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate hydrochloride](/img/structure/B1417210.png)
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)
![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)
amine](/img/structure/B1417218.png)


![4,4,4-trifluoro-3-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B1417224.png)
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)


![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)
